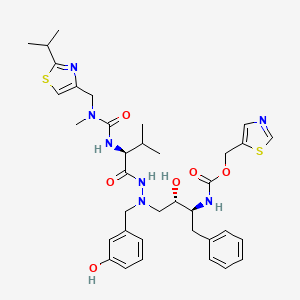

5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((((N-methyl-N-2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

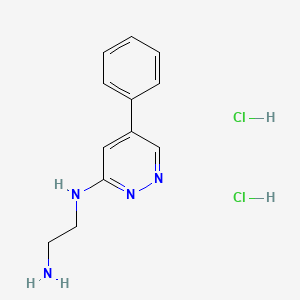

The compound 5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((((N-methyl-N-2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1-(3-hydroxyphenyl)-6-phenyl-2-azahexane is a complex organic molecule with significant applications in the field of medicinal chemistry. It is known for its role as a retroviral protease inhibitor, which makes it a valuable compound in the treatment of viral infections, particularly HIV.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

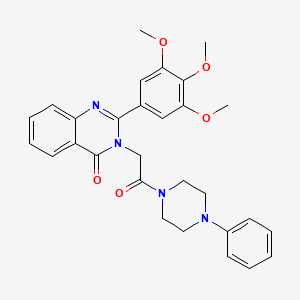

Die Synthese dieser Verbindung umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Einer der Hauptschritte umfasst die Reaktion von Isobutyramid mit Phosphorpentasulfid zur Bildung eines Thioamid-Zwischenprodukts, das dann mit 1,3-Dichloraceton cyclisiert wird, um einen Thiazolring zu erzeugen . Dieses Zwischenprodukt wird weiter mit Methylamin umgesetzt, um die endgültige Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt in der Regel der gleichen Syntheseroute, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Der Thiazolring kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation der Hydroxylgruppen Ketone ergeben, während die Reduktion der Carbonylgruppen Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht wegen ihrer Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, einschließlich Enzymen und Rezeptoren.

Medizin: Wird hauptsächlich als HIV-Proteaseinhibitor eingesetzt, um die Replikation des Virus zu verhindern.

Industrie: Wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung, indem sie die Aktivität der HIV-Protease hemmt, ein Enzym, das für die Reifung von viralen Partikeln entscheidend ist. Durch die Bindung an die aktive Stelle des Enzyms verhindert sie die Spaltung von viralen Polyproteinen und hemmt so die Bildung von reifen, infektiösen viralen Partikeln. Diese Wirkung unterbricht den viralen Lebenszyklus und reduziert die Viruslast bei infizierten Personen.

Wirkmechanismus

The compound exerts its effects by inhibiting the activity of HIV protease, an enzyme crucial for the maturation of viral particles. By binding to the active site of the enzyme, it prevents the cleavage of viral polyproteins, thereby inhibiting the formation of mature, infectious viral particles. This action disrupts the viral life cycle and reduces the viral load in infected individuals.

Vergleich Mit ähnlichen Verbindungen

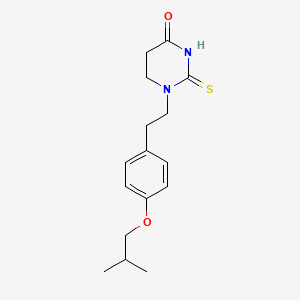

Ähnliche Verbindungen

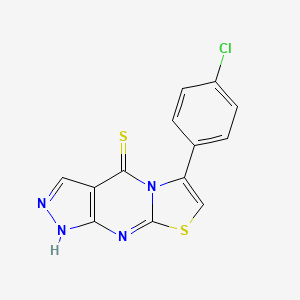

Ritonavir: Ein weiterer HIV-Proteaseinhibitor mit einem ähnlichen Wirkmechanismus.

Lopinavir: Wird häufig in Kombination mit Ritonavir zur Steigerung der Wirksamkeit eingesetzt.

Indinavir: Ein Proteaseinhibitor mit einer anderen chemischen Struktur, aber ähnlicher therapeutischer Anwendung.

Einzigartigkeit

Die einzigartige Struktur der Verbindung, insbesondere das Vorhandensein mehrerer Thiazolringe und Hydroxylgruppen, trägt zu ihrer hohen Bindungsaffinität und Spezifität für HIV-Protease bei. Dies macht sie zu einem starken Inhibitor mit weniger Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen.

Eigenschaften

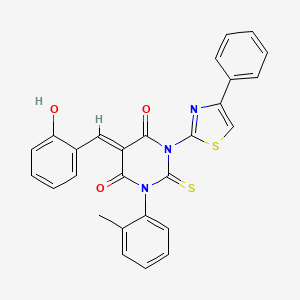

CAS-Nummer |

162739-47-1 |

|---|---|

Molekularformel |

C36H47N7O6S2 |

Molekulargewicht |

737.9 g/mol |

IUPAC-Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S)-3-hydroxy-4-[(3-hydroxyphenyl)methyl-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]amino]-1-phenylbutan-2-yl]carbamate |

InChI |

InChI=1S/C36H47N7O6S2/c1-23(2)32(40-35(47)42(5)18-27-21-50-34(38-27)24(3)4)33(46)41-43(17-26-12-9-13-28(44)14-26)19-31(45)30(15-25-10-7-6-8-11-25)39-36(48)49-20-29-16-37-22-51-29/h6-14,16,21-24,30-32,44-45H,15,17-20H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)/t30-,31-,32-/m0/s1 |

InChI-Schlüssel |

CMVINILZKHHTSR-CPCREDONSA-N |

Isomerische SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)NN(CC2=CC(=CC=C2)O)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Kanonische SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NN(CC2=CC(=CC=C2)O)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-ethylsulfanyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12741468.png)

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-(2-ethoxy-2-oxoethyl)phosphinic acid](/img/structure/B12741481.png)

![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)

![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)